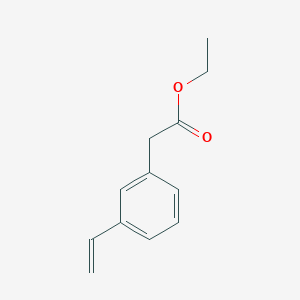
Benzeneacetic acid, 3-ethenyl-, ethyl ester
Vue d'ensemble
Description
Benzeneacetic acid, 3-ethenyl-, ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a vinyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The presence of the vinyl group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Esterification: Another common method involves the esterification of 2-(3-vinylphenyl)acetic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The ester can be reduced using lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or addition reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Hydrolysis: 2-(3-vinylphenyl)acetic acid and ethanol.
Reduction: 2-(3-vinylphenyl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Benzeneacetic acid, 3-ethenyl-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its vinyl group makes it a valuable building block for polymerization reactions .
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties .
Industry: In the fragrance and flavor industry, this compound is used to synthesize esters with unique aromatic properties. It is also employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ethyl 2-(3-vinylphenyl)acetate primarily involves its reactivity due to the vinyl group. The vinyl group can participate in various addition reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl 2-(3-vinylphenyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-(3-vinylphenyl)acetic acid: The acid form of the compound, lacking the ester moiety
Uniqueness: Benzeneacetic acid, 3-ethenyl-, ethyl ester stands out due to the presence of the vinyl group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in both academic and industrial research .
Propriétés
IUPAC Name |
ethyl 2-(3-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMZICAAYTYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
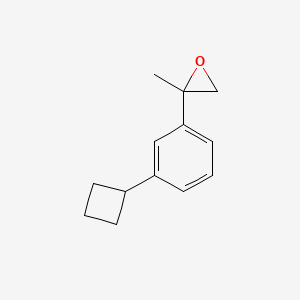
![1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea](/img/structure/B2880975.png)

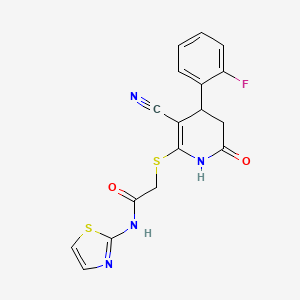
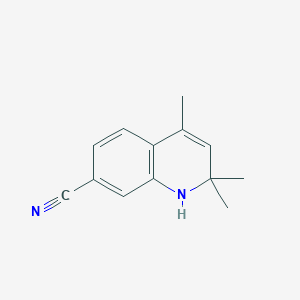
![(2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2880980.png)
![2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2880983.png)
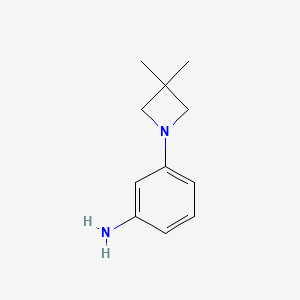
![3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B2880988.png)
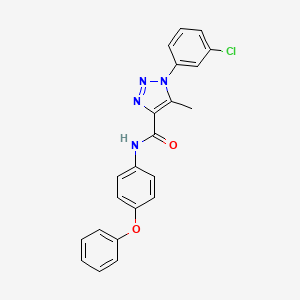


![2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2880994.png)

